molecular formula C27H30O3 B1251681 2-Dehydro-3-deoxylaetiporic acid A

2-Dehydro-3-deoxylaetiporic acid A

Cat. No.: B1251681
M. Wt: 402.5 g/mol
InChI Key: ZUWHINCAQDXMJU-CENJIFQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dehydro-3-deoxylaetiporic acid A is a non-carotenoid polyene pigment identified in the fruiting bodies and submerged cultures of the basidiomycete fungus Laetiporus sulphureus (commonly known as "chicken of the woods") . This compound is part of a family of laetiporic acids, which are characterized by their long conjugated carbon-carbon double bond systems that confer a distinctive orange color . The structure of 2-dehydro-3-deoxylaetiporic acid A is notable for its stable cis-configured double bonds, a feature that makes it one of the few authenticated cis-polyenes . The biosynthesis of these pigments has been elucidated, with studies identifying a single, highly reducing polyketide synthase (HR-PKS), LpaA, as the sole enzyme necessary for the production of laetiporic acids, including 2-dehydro-3-deoxylaetiporic acid A . This polyene holds significant value in several research areas. It serves as a key subject in the study of basidiomycete natural product biosynthesis, particularly for investigating the mechanisms of diversity-oriented polyketide synthases that produce a cocktail of related compounds . Furthermore, laetiporic acids have demonstrated marked antifungal activity in protoplast assays, indicating a role in chemical defense and making them relevant for antimicrobial research . Another prominent application is in the development of natural colorants. As a brightly colored pigment, 2-dehydro-3-deoxylaetiporic acid A has been successfully incorporated into various matrices, including foods, cosmetics, and textiles, positioning it as a potential replacement for synthetic dyes . Researchers should note that while the pigment shows good stability when stored in the dark at 4°C under an inert atmosphere like nitrogen, it has limited long-term stability when exposed to oxygen and light . This product is intended for laboratory research purposes only and is not classified as a drug, antibiotic, or preservative for human or veterinary use.

Properties

Molecular Formula

C27H30O3

Molecular Weight

402.5 g/mol

IUPAC Name

(2E,5E,7E,9Z,11E,13Z,15E,17E,19Z,21E,23E)-24-methyl-25-oxohexacosa-2,5,7,9,11,13,15,17,19,21,23-undecaenoic acid

InChI

InChI=1S/C27H30O3/c1-25(26(2)28)23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-27(29)30/h3-19,21-24H,20H2,1-2H3,(H,29,30)/b5-3-,6-4+,9-7+,10-8-,13-11+,14-12+,17-15-,18-16+,21-19+,24-22+,25-23+

InChI Key

ZUWHINCAQDXMJU-CENJIFQDSA-N

Isomeric SMILES

C/C(=C\C=C\C=C/C=C/C=C/C=C\C=C\C=C/C=C/C=C/C/C=C/C(=O)O)/C(=O)C

Canonical SMILES

CC(=CC=CC=CC=CC=CC=CC=CC=CC=CC=CCC=CC(=O)O)C(=O)C

Synonyms

2-dehydro-3-deoxylaetiporic acid A

Origin of Product

United States

Preparation Methods

Cultivation of Laetiporus sulphureus

Laetiporus sulphureus mycelium and fruiting bodies are cultivated under controlled conditions to maximize polyene production. Liquid cultures are typically grown in YPD medium (yeast extract, peptone, dextrose) at 20°C with agitation (140 rpm) for 7 days. For solid-phase cultivation, agar plates are incubated until dense mycelial mats form, which are then lyophilized to preserve labile polyenes.

Solvent Extraction and Primary Fractionation

Lyophilized biomass is ground to a fine powder and subjected to sequential extraction with polar solvents:

  • Methanol extraction : Six cycles using 50 mL methanol per gram of dry biomass.

  • Acetone extraction : Two cycles with acetone to recover residual polyenes.
    The combined extracts are filtered, concentrated under reduced pressure, and partitioned between water and ethyl acetate to isolate non-polar constituents.

Chromatographic Purification

Crude extracts undergo size-exclusion chromatography (SEC) on Sephadex LH-20 (60 × 4 cm column) with methanol as the mobile phase. Three primary fractions are collected:

  • Fraction I : Contains laetiporic acid A (LA-A) and B (LA-B).

  • Fraction II : Enriched in laetiporic acid C (LA-C).

  • Fraction III : Houses 2-dehydro-3-deoxylaetiporic acid A (LA-D) and other derivatives.

Final purification employs reversed-phase HPLC (semipreparative C18 column) with gradient elution (methanol:water, 0.1% formic acid). For LA-D, method F (Supplementary Table S5 in) is applied, involving isocratic conditions at 85% methanol to resolve structurally similar analogs.

Heterologous Production in Aspergillus Hosts

Cloning and Expression of lpaA

The lpaA gene, encoding an eight-domain highly reducing polyketide synthase (HR-PKS), is cloned from L. sulphureus cDNA into Aspergillus niger and A. nidulans expression systems:

  • Vector design :

    • A. niger: Doxycycline-inducible plasmid pPS03 with a hexahistidine tag.

    • A. nidulans: Ethanol-inducible plasmid pMG49 for alcohol-responsive expression.

  • Transformation : Constructs are integrated into the fungal genome via homologous recombination, verified by PCR.

Fermentation and Metabolite Production

Recombinant strains are cultivated in auto-inducing media:

  • *A. niger: 30 × 1 L fermentations in Aspergillus minimal medium (AMM) with 200 mM glucose and 50 mM glutamine. Induction with 30 mg/L doxycycline at 18 h post-inoculation.

  • *A. nidulans: 100 L scale in AMM with 200 mM ethanol and 10 mM glucose for 72 h.
    Mycelial biomass turns orange post-induction, indicating polyene accumulation.

Extraction and Isolation from Heterologous Hosts

Post-fermentation, mycelia are lyophilized, ground, and extracted with methanol/acetone as described for native extraction. SEC and HPLC protocols identical to those used for L. sulphureus yield LA-D at 0.2–0.5 mg/L, significantly lower than primary laetiporic acids.

Analytical Characterization of 2-Dehydro-3-deoxylaetiporic Acid A

High-Resolution Mass Spectrometry (HR-MS)

LA-D exhibits a molecular ion at m/z 403.2741 [M + H]⁺ (calculated for C₂₆H₃₅O₃: 403.2743), consistent with a dehydration product of laetiporic acid A. MS/MS fragmentation reveals:

  • Key fragments :

    • m/z 385.2635 [M + H − H₂O]⁺ (dehydration).

    • m/z 359.2478 [M + H − CO₂]⁺ (decarboxylation).

    • m/z 325.2264 [M + H − C₆H₆]⁺ (benzene elimination).

Challenges in Structural Elucidation

Despite advanced MS, nuclear magnetic resonance (NMR) analysis remains impractical due to:

  • Low solubility : <1 mg/mL in organic solvents (methanol, chloroform).

  • Structural similarity : Overlap with co-eluting analogs complicates spectral interpretation.

Stability and Photoisomerization Studies

LA-D shows remarkable stability under light exposure (24 h, continuous illumination). UHPLC-MS chromatograms before and after irradiation reveal no isomerization or degradation products, contrasting with light-sensitive polyenes like β-carotene.

Comparative Data Tables

Table 1: Chromatographic Conditions for LA-D Purification

StepColumnMobile PhaseFlow RateDetection Method
Size ExclusionSephadex LH-20Methanol2 mL/minUV-Vis (450 nm)
Semipreparative HPLCC18 (250 × 10 mm)85% MeOH, 0.1% HCOOH4 mL/minMS, UV 430–480 nm

Table 2: HR-MS/MS Data for LA-D

m/z ObservedProposed FragmentError (ppm)
403.2741[M + H]⁺−0.5
385.2635[M + H − H₂O]⁺+1.2
359.2478[M + H − CO₂]⁺−0.8
325.2264[M + H − C₆H₆]⁺+0.7

Challenges in Scalable Production

  • Low Titers : Native and heterologous systems yield LA-D at <1% of total polyenes, necessitating large-scale fermentations for milligram quantities.

  • Co-elution Issues : Overlap with LA-A and LA-B during HPLC requires iterative runs for purity >95%.

  • Solubility Limitations : Formulation strategies (e.g., micellar encapsulation) are under investigation to enhance bioavailability for bioactivity assays .

Q & A

Basic: What analytical techniques are used to characterize the structure of 2-dehydro-3-deoxylaetiporic acid A?

The compound’s structure is primarily resolved using X-ray crystallography , which provides atomic-level details of its stereochemistry and bond configurations. Spectroscopic methods such as UV-Vis absorption spectroscopy and nuclear magnetic resonance (NMR) are employed to analyze its electronic transitions and functional groups. For instance, X-ray crystallography revealed that the compound adopts a distorted structure when bound to the PsPCP protein, which directly influences its spectral properties .

Basic: How is 2-dehydro-3-deoxylaetiporic acid A classified in structural databases?

In the LMSD (LIPID MAPS Structure Database) , it is categorized under unsaturated fatty acids (FA0103) due to its conjugated polyene system. The database entry includes its systematic IUPAC name, molecular formula (C₃₀H₃₈O₅), and molecular weight (478.62 g/mol), alongside species-specific annotations linking it to fungi like Laetiporus sulphureus .

Advanced: What mechanistic insights explain the color shift of 2-dehydro-3-deoxylaetiporic acid A from yellow to red upon binding to PsPCP protein?

The color shift arises from protein-induced structural distortion . Quantum chemical calculations (e.g., time-dependent density functional theory, TDDFT ) demonstrate that the compound’s planar, conjugated system becomes strained when bound to PsPCP, altering its π-electron delocalization. This strain reduces bond-length alternation in its conjugated double bonds, shifting the absorption spectrum to longer wavelengths (red region). In contrast, the unbound compound in solution retains a relaxed, arched conformation with typical yellow absorption .

Advanced: How does the conjugated system of 2-dehydro-3-deoxylaetiporic acid A differ from carotenoids, and what are the spectroscopic implications?

Unlike carotenoids, which exhibit pronounced bond-length alternation (single vs. double bonds), 2-dehydro-3-deoxylaetiporic acid A shows minimal bond-length variation in its conjugated system when protein-bound. This structural homogeneity mimics the resonance stabilization seen in benzene rings, enabling broader absorption bands. Computational modeling confirms that this unique conjugation pattern results in a redshifted absorption spectrum compared to carotenoids, even without solvent effects .

Advanced: What experimental approaches are recommended to resolve contradictions in the compound’s solvent-dependent spectral behavior?

Contradictions arise when solvent polarity fails to explain spectral shifts (e.g., methanol vs. aqueous environments). To address this:

  • Perform polarizable continuum model (PCM) calculations to simulate solvent effects on electronic transitions.
  • Use cryogenic spectroscopy to stabilize transient conformers in solution.
  • Compare experimental data with molecular dynamics simulations of the compound’s flexibility in different solvents.
    These methods can disentangle protein-induced effects from intrinsic solvent interactions .

Basic: What is the biological significance of 2-dehydro-3-deoxylaetiporic acid A in its natural fungal source?

The compound is a pigment in Laetiporus fungi (e.g., Laetiporus sulphureus), contributing to their vivid coloration. Its role extends to UV protection and oxidative stress mitigation , analogous to carotenoids in plants. Structural studies suggest it may also stabilize protein complexes, though its exact biological interactions require further investigation .

Advanced: How can researchers design experiments to study the compound’s interaction with fungal proteins beyond PsPCP?

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with other fungal proteins.
  • Employ cryo-electron microscopy to visualize compound-protein complexes at near-atomic resolution.
  • Conduct mutagenesis studies on PsPCP homologs to identify key amino acids responsible for inducing structural distortion in the compound .

Advanced: What computational tools are critical for predicting the photophysical properties of 2-dehydro-3-deoxylaetiporic acid A?

  • TDDFT (Time-Dependent Density Functional Theory) : Calculates excitation energies and oscillator strengths for UV-Vis spectra.
  • Molecular docking software (e.g., AutoDock) : Predicts binding modes with proteins.
  • Vibrational frequency analysis : Identifies structural stability under different environmental conditions .

Basic: How is 2-dehydro-3-deoxylaetiporic acid A distinguished from related fungal pigments like polyporic acid?

Unlike polyporic acid (a terphenyl derivative), 2-dehydro-3-deoxylaetiporic acid A features a polyene chain with conjugated ketone and hydroxyl groups . This distinction is confirmed via high-resolution mass spectrometry (HRMS) and comparative NMR profiling. Its absorption maxima (~450–500 nm) also differ significantly from polyporic acid’s broader UV range .

Advanced: What gaps exist in understanding the biosynthesis pathway of 2-dehydro-3-deoxylaetiporic acid A?

Current gaps include:

  • The enzymatic machinery responsible for polyketide chain elongation and decarboxylation steps .
  • Regulatory mechanisms controlling post-modifications (e.g., hydroxylation, dehydration).
    Proposed methodologies to address these:
  • Isotopic labeling coupled with LC-MS/MS to trace precursor incorporation.
  • CRISPR-Cas9 gene editing in fungal hosts to knock out putative biosynthetic genes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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